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Acridine half-mustard

Cat. No.: B094513
CAS No.: 17070-44-9
M. Wt: 378.3 g/mol
InChI Key: OAPNFEMIOBGOHM-UHFFFAOYSA-N
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Description

Historical Context of Acridine (B1665455) Derivatives in Chemical Biology

The study of acridine and its derivatives is a significant chapter in the history of chemical biology and medicinal chemistry. Acridine, a nitrogen-containing heterocyclic organic compound, was first isolated from coal tar in 1870. wikipedia.orgresearchgate.net Initially, acridine derivatives found industrial applications as dyes and pigments in the 19th century due to their unique chemical and physical properties. rsc.orgwiserpub.com Their journey into the realm of biology began with the discovery of their potent biological activities.

Early in the 20th century, researchers identified the powerful antibacterial and antiparasitic properties of these compounds. researchgate.netresearchgate.net This led to the clinical use of acridine derivatives like ethacridine (B1671378) as antibacterial agents and quinacrine (B1676205) for treating malaria. rsc.org The biological activity of acridines is largely attributed to the planar nature of their three-ring aromatic structure. researchgate.net This planarity allows them to slip between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netwiserpub.com This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, which became a focal point for anticancer research from the 1970s onwards. researchgate.netontosight.ai

The ability of acridines to interact with DNA made them invaluable tools in molecular biology. Compounds like acridine orange became popular as fluorescent stains for nucleic acids in cell visualization, while others were used to induce frameshift mutations, which helped researchers decipher the triplet nature of the genetic code. wikipedia.org This rich history of DNA interaction and biological activity set the stage for the development of more complex and targeted acridine-based molecules for research. researchgate.netnih.gov

Evolution of Acridine Half-Mustards as Research Probes

Building on the well-established DNA-intercalating properties of acridines, scientists sought to create more potent and specific DNA-modifying agents. This led to the innovative strategy of creating hybrid molecules that combined the DNA-targeting capability of an acridine with the DNA-damaging function of an alkylating agent. researchgate.netbiointerfaceresearch.com The chosen alkylating agents were nitrogen mustards, a class of compounds known to form covalent bonds with DNA bases.

This fusion resulted in the creation of acridine-mustard conjugates. Specifically, the "half-mustard" variants were developed as precise research tools. A half-mustard is a monofunctional alkylating agent, meaning it has only one reactive chloroethyl group. nih.gov This structure allows it to form a single covalent bond (a monoadduct) with a DNA base, preventing the more complex DNA interstrand cross-linking caused by traditional bifunctional nitrogen mustards. nih.gov This feature makes acridine half-mustards ideal probes for creating specific, well-defined DNA lesions to study their biological consequences.

A prominent example of these research probes is the compound ICR-191, an acridine half-mustard specifically designed as a mutagen for biological research. ontosight.aiebi.ac.uknih.gov These compounds were engineered to first bind to and intercalate into DNA via their acridine moiety, and then deliver the alkylating mustard group to a nearby nucleotide. biointerfaceresearch.com This targeted mechanism made acridine half-mustards powerful tools for investigating the mechanisms of chemical mutagenesis, DNA repair, and the cellular response to DNA damage. nih.govebi.ac.uk For instance, quinacrine mustard (QM) was developed as a fluorescent probe that could report on its interaction with biomolecules, furthering the study of these processes. nih.govbiointerfaceresearch.com

Significance of Acridine Half-Mustards in Fundamental Biological Processes Research

Acridine half-mustards have proven to be exceptionally significant in elucidating fundamental biological processes due to their unique mechanism of action. The primary mechanism involves the non-covalent intercalation of the planar acridine ring into the DNA helix, which positions the attached mustard side chain to execute a highly targeted covalent alkylation of a DNA base. biointerfaceresearch.comnih.gov This dual-action approach provides a level of specificity not seen with simple alkylating agents alone.

A key area of their significance lies in their distinct pattern of DNA alkylation. While most nitrogen mustards preferentially alkylate the N7 position of guanine (B1146940), research has shown that the target selectivity of acridine half-mustards can be dramatically altered by changing the length of the linker chain connecting the acridine and mustard moieties. nih.govtandfonline.com Studies have identified acridine half-mustards with longer linkers that, following intercalation, preferentially alkylate adenine (B156593) bases, primarily at the N1 position and to a lesser extent the N3 position. nih.gov This unique targeting of adenine N1 in duplex DNA was a novel finding and provided researchers with a tool to create specific DNA adducts that are not readily formed by other alkylating agents. nih.gov

The ability to generate these specific DNA lesions is invaluable for studying a range of cellular processes:

Mutagenesis: Acridine half-mustards like ICR-191 are potent frameshift mutagens. nih.govebi.ac.uk They have been instrumental in studying the molecular basis of frameshift mutations and base substitutions, including G-C to A-T transitions. nih.govacs.org

DNA Repair: By creating defined DNA adducts, these compounds serve as substrates to investigate the activity and specificity of various DNA repair pathways, such as base excision repair and nucleotide excision repair. nih.gov

Translesion Synthesis (TLS): Researchers use oligonucleotides containing site-specific adducts from acridine half-mustards to study how specialized TLS DNA polymerases bypass bulky lesions during replication, a process critical for cell survival but also a potential source of mutation. nih.govportlandpress.com

The specific types of DNA damage and the resulting mutations induced by these compounds have provided deep insights into how cells maintain genomic integrity and how mutations arise. nih.govportlandpress.com

Research Findings on this compound Activity

The following tables summarize key research findings regarding the alkylation specificity and mutagenic effects of acridine half-mustards.

Table 1: DNA Alkylation Specificity of Acridine-Linked Aniline (B41778) Half-Mustards

Compound CharacteristicsPrimary Alkylation SiteSecondary Alkylation Site(s)Reference
Short Linker ChainGuanine N7N/A nih.gov
Long Linker ChainAdenine N1 (>90%)Adenine N3 (<10%), Guanine N7 (trace) nih.gov
Long Linker Chain (in presence of MgCl2)Adenine N3N/A nih.gov

Table 2: Mutagenic Effects of this compound ICR-191

EffectDescriptionReference
Frameshift MutationsStrongly induces +1 frameshift mutations, particularly in G-rich sequences. nih.govebi.ac.uk
Base Pair SubstitutionsInduces G to A transitions (G-C to A-T). nih.govacs.org
Ploidy ConversionInduces haploid cell cultures to become diploid. ebi.ac.uknih.gov

Synthesis of this compound Analogues

To explore new structure-activity relationships, researchers have designed and synthesized various analogues of acridine half-mustards. These include aza-acridine derivatives, where a carbon atom in the acridine core is replaced by nitrogen, and spiro-acridine systems, which introduce three-dimensional complexity.

1 Design of Aza-Acridine Derivatives

Aza-acridines are analogues where one or more carbon atoms in the aromatic rings are substituted with nitrogen atoms. These modifications can alter the electronic properties and DNA binding of the molecule. researchgate.net The synthesis of amino-substituted aza-acridines often starts from precursors like 1-chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one. mdpi.com For example, a nitro-substituted aza-acridone can be prepared from 2,6-dichlorobenzoic acid, which is then reacted with 2-aminopyridine (B139424) and subsequently cyclized. mdpi.com

Nitracrine (B1678954), a potent derivative, and its analogues are a key area of research. researchgate.netnih.govresearchgate.net Modifications to the acridine ring of nitracrine can lead to altered DNA binding properties. researchgate.net The synthesis of new diazaanthracenes has been pursued to study the relationship between the heterocyclic system and biological activity. researchgate.net A series of aza-acridine derivatives have been rationally designed and synthesized as potential multi-target kinase inhibitors. nih.gov

Starting MaterialKey Intermediate(s)Product ClassReference(s)
2,6-Dichlorobenzoic acidNitro derivative, Chloro-substituted aza-acridoneAmino-substituted aza-acridones mdpi.com
9-[3-(N,N-dimethylamino)propylamino]-1-nitroacridine (Nitracrine)N/ANitracrine analogues researchgate.netnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21Cl2N3O B094513 Acridine half-mustard CAS No. 17070-44-9

Properties

IUPAC Name

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21Cl2N3O/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAPNFEMIOBGOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17070-45-0 (di-hydrochloride)
Record name Acridine half-mustard
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10864731
Record name N~1~-(2-Chloroethyl)-N~3~-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine
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Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP.
Record name ICR 191
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CAS No.

17070-45-0, 17070-44-9
Record name ICR 191
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Record name N1-(2-Chloroethyl)-N3-(6-chloro-2-methoxy-9-acridinyl)-1,3-propanediamine
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Record name Acridine half-mustard
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACRIDINE HALF-MUSTARD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96O8D10RM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

520 to 523 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP.
Record name ICR 191
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20518
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthetic Methodologies for Acridine Half Mustards and Analogues

2 Development of Spiro-Acridine Systems

Spiro-acridine systems are characterized by a common atom joining two rings, creating a three-dimensional structure that departs from the planarity of traditional acridines. The synthesis of these compounds often involves multi-component reactions. For instance, novel spiro[acridine-9,3′-indoline]-1,2′(2H,10H)-dione derivatives can be prepared through a one-pot, three-component condensation of isatin, dimedone, and aniline (B41778) in an ethanol-water mixture. researchgate.net

Another approach involves a four-component cyclocondensation reaction under solvent-free conditions to produce 10-phenyl-3,4,6,7-tetrahydro-1H-spiro[acridine-9,2'-indoline]-1,3,8-trione derivatives. semanticscholar.org The synthesis of spiro[acridine-9,2′-pyrrole] derivatives has also been achieved through nucleophilic substitution reactions followed by spontaneous cyclization. mdpi.com These synthetic strategies allow for the creation of complex, non-planar acridine (B1665455) analogues.

Preparation of Acridine-Linked Aniline Mustards

The synthesis of acridine-linked aniline mustards involves the strategic coupling of an acridine or 9-anilinoacridine (B1211779) core with an aniline mustard moiety, often through a variable linker. These synthetic approaches are designed to combine the DNA-intercalating properties of the acridine ring system with the alkylating capabilities of the nitrogen mustard group. The methodologies allow for systematic modifications of the linker and the substitution pattern on both the acridine and aniline rings to investigate structure-activity relationships.

A common strategy for preparing these conjugates is to first synthesize the appropriate acridine precursor and the aniline mustard component separately, followed by their condensation. The specific nature of the linkage—be it an amide, urea (B33335), carbamate, or a simple alkyl chain—determines the final synthetic step.

One established route involves the reaction of a 9-chloroacridine (B74977) derivative with a suitable diamine or amino-functionalized aniline mustard. For instance, 9-chloro-2-substituted acridine derivatives can be prepared through the cyclization of N-phenylanthranilic acid precursors in the presence of phosphorus oxychloride (POCl₃) at reflux. These 9-chloroacridines are then reacted with diamines, such as p-phenylenediamine, in a microwave-assisted reaction catalyzed by p-toluenesulfonic acid (PTSA) to yield N¹-(acridin-9-yl)benzene-1,4-diamine derivatives. rsc.org

Another key synthetic pathway involves the use of isocyanates to form urea linkages. For example, a series of phenyl N-mustard derivatives linked to 9-anilinoacridines or 9-aminoacridine (B1665356) via a urea linker have been synthesized. nih.gov This was achieved by reacting 4-bis(2-chloroethyl)aminophenyl isocyanate with various 9-anilinoacridines or 9-aminoacridine. nih.gov This method provides a robust way to connect the two pharmacophores.

The versatility of the linker group is a central theme in the synthesis of these compounds. Researchers have prepared series of acridine-linked aniline mustards where the aniline moiety is attached to the acridine chromophore through linkers of varying electronic properties and lengths. nih.govnih.gov These linkers, which include ether (-O-), methylene (B1212753) (-CH₂-), sulfide (B99878) (-S-), and sulfone (-SO₂-), are introduced to modulate the reactivity of the mustard group. nih.gov The synthesis of these compounds allows for a detailed exploration of how the nature and length of the alkyl chain connecting the acridine and mustard units affect the biological properties of the final compound. nih.gov

Furthermore, the point of attachment of the aniline mustard sidechain to the acridine system has been a focus of synthetic efforts. Two main types of analogues have been prepared: one where the mustard sidechain is linked at the 4-position of the acridine chromophore (Type A) and another where it is attached at the 1'-position of the 9-anilino group (Type B). nih.govingentaconnect.com The synthesis of these distinct positional isomers allows for a comparative study of their DNA binding and biological activity. nih.govingentaconnect.com For example, the synthesis of N-[3-methoxy-4-(4-(N-(2-(4-(N,N-bis(2-chloroethyl)amino)thiophenyl)ethyl)carboxamido)-9-acridinylamino)phenyl]acetamide involved multiple steps, including the reaction of a precursor with 2-[4-(N,N-bis(2-chloroethyl)amino)thiophenyl]ethanamine. ingentaconnect.com

The following tables summarize the different types of acridine-linked aniline mustards that have been synthesized, highlighting the variations in the linker and attachment points.

Table 1: Examples of Linker Variations in Acridine-Linked Aniline Mustards

Linker Type General Structure Reference
Urea Acridine-NH-CO-NH-Aniline-Mustard nih.gov
Carbamate/Carbonate Acridine-Linker-O-CO-NH-Aniline-Mustard researchgate.net

Table 2: Positional Isomers of Acridine-Linked Aniline Mustards

Isomer Type Description General Structure Reference
Type A Aniline mustard linked at the 4-position of the acridine chromophore. 4-(Mustard-Linker)-9-Anilinoacridine nih.govingentaconnect.comresearchgate.net

These synthetic methodologies provide access to a diverse library of acridine-linked aniline mustards, enabling detailed investigations into their mechanisms of action and the optimization of their therapeutic potential.

Molecular Interactions and Mechanistic Studies

Deoxyribonucleic Acid (DNA) Interactions

The interaction of acridine (B1665455) half-mustard with DNA is a multi-step process that begins with the physical association of the molecule with the DNA helix, followed by the chemical reaction of the mustard group with nucleophilic sites on the DNA bases. biointerfaceresearch.com

The initial, non-covalent binding is primarily driven by the acridine component of the molecule. This binding positions the reactive side chain in proximity to the DNA bases, setting the stage for alkylation.

The defining mode of binding for the acridine ring is intercalation, where the planar aromatic structure inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This interaction is stabilized by π–π stacking forces between the acridine ring and the adjacent DNA bases. mdpi.com The intercalation process causes a distortion in the DNA backbone, leading to an unwinding of the helix to accommodate the inserted molecule. nih.gov

Beyond classical symmetric intercalation, the concept of asymmetric half-intercalation has been proposed as a crucial mechanism, particularly in explaining frameshift mutagenesis. nih.gov In this model, the intercalator does not fully insert between two intact base pairs but instead stacks against a single base in one of the DNA strands, often stabilizing an extra-helical nucleotide in the opposing strand. The presence of bulky side chains, such as the mustard-containing group on acridine half-mustard, can sterically hinder a fully symmetric intercalation, making half-intercalation a more favorable mode of binding. nih.gov

While the acridine ring intercalates, the mustard-containing side chain is positioned within one of the DNA grooves. The specific groove it occupies—major or minor—has significant implications for the subsequent alkylation reaction. While some nitrogen mustard agents are specifically engineered to target the A·T-rich sequences of the minor groove beilstein-journals.orgtandfonline.com, studies on certain acridine-linked aniline (B41778) mustards suggest a different preference. For some long-chain acridine mustard analogues, the side chain is thought to project into the major groove following intercalation. nih.gov This orientation is proposed to be a key factor in determining the unique selectivity of alkylation sites, moving away from the typical guanine (B1146940) targets and towards adenine (B156593) residues. nih.gov

Following the initial binding event, the mustard group, which is a chloroethylamine moiety, undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) cation intermediate. biointerfaceresearch.comresearchgate.net This electrophilic species is then attacked by a nucleophilic center on a DNA base, resulting in a stable, covalent bond known as a DNA adduct.

The N7 position of guanine is the most nucleophilic site in DNA and is a primary target for a vast number of alkylating agents, including the this compound ICR-191. researchgate.netnih.govresearchgate.net The formation of a bulky adduct at the guanine N7 position in the major groove can have significant mutagenic consequences. portlandpress.comnih.gov Research has shown that adduction by ICR-191 at this site predominantly leads to G:C to A:T transition mutations. nih.govresearchwithrutgers.comnih.govacs.org It is hypothesized that the bulky adduct at N7 promotes mispairing with thymine (B56734) during DNA replication. nih.govnih.gov

Research Findings on Guanine N7 Adduction by this compound (ICR-191)
FindingExperimental SystemObserved MutationReference
Base substitutions are predominantly targeted to guanines.ICR-191-treated M13 single-stranded DNA transfected into E. coliTargeted to Guanines nih.gov
Predominant mutations induced are G:C to A:T transitions.ICR-191-treated M13 double-stranded DNAG:C → A:T nih.govresearchgate.net
Strongly induces +1 and +G frameshift mutations in addition to G to A transitions.in vivo studies+1, +G frameshifts; G → A portlandpress.comnih.gov

While guanine N7 is a common target, studies on specific acridine-linked aniline half-mustards have revealed a striking preference for adenine alkylation. nih.gov In one study, an analogue with a longer linker chain between the acridine and the mustard group was found to alkylate double-stranded DNA almost exclusively at adenine residues. This work identified the major adduct as being at the adenine N1 position, with a minor contribution from the adenine N3 adduct and only trace amounts of the guanine N7 adduct. nih.gov This remarkable shift in selectivity is attributed to the positioning of the reactive side chain in the major groove, which, coupled with structural distortion of the DNA helix, makes the N1 position of adenine more accessible to attack. nih.gov Interestingly, the presence of MgCl₂ in the reaction was found to alter the product distribution, making the adenine N3 adduct the major product. nih.gov

Alkylation Site Distribution for a Long-Chain this compound Analogue nih.gov
Alkylation SiteRelative Abundance (Standard Conditions)Relative Abundance (in presence of MgCl₂)
Adenine N1> 90%Minor product
Adenine N3< 10%Major product
Guanine N7Trace amountsNot specified

DNA Alkylation and Adduct Formation

Influence of Linker Chain Length on Alkylation Site Selectivity

The structure of this compound derivatives, particularly the length of the linker chain connecting the acridine intercalating moiety to the alkylating aniline mustard group, plays a pivotal role in determining the specific site of DNA alkylation. Research into acridine-linked aniline mustards has demonstrated that modifying the number of carbon atoms in this linker chain alters how the reactive group is positioned on the DNA. nih.gov

Studies comparing acridine-linked aniline half-mustards with different linker lengths have revealed a striking shift in alkylation preference. nih.gov

Short-Chain Analogues : An analogue with a short linker chain demonstrates alkylation activity primarily at the N7 position of guanine (G-N7). This is a common target for many aromatic and aliphatic nitrogen mustards. nih.gov

Long-Chain Analogues : In contrast, a more reactive analogue with a longer chain exhibits a markedly different pattern. It preferentially alkylates adenine residues, yielding over 90% adenine N1 adducts (A-N1) and less than 10% adenine N3 adducts (A-N3), with only trace amounts of the G-N7 adduct. nih.gov This makes it the first reported aniline mustard to favor adenine N1 alkylation in duplex DNA. nih.gov

Further investigations into four series of acridine-linked aniline mustards, where the alkyl chain was varied from two to five carbons, showed that DNA cross-linking ability was maximal for the analogue with a four-carbon (C4) linker. nih.gov This suggests an optimal spatial arrangement for the reactive moiety is achieved with this specific linker length. nih.gov

Table 1: Effect of Linker Chain Length on DNA Alkylation Site

Linker Chain Length Primary Alkylation Site Target Base
Short N7 Guanine
Long N1 (>90%), N3 (<10%) Adenine
Structural Distortion of the DNA Helix Induced by Interaction

The shift in alkylation site selectivity with longer linker chains is attributed to significant structural distortion of the DNA helix induced by the compound's interaction. The proposed mechanism involves the intercalation of the planar acridine ring between DNA base pairs, which then anchors the molecule. nih.gov

Following intercalation, the mustard-containing side chain is positioned within one of the DNA grooves. It is suggested that for long-chain analogues, this side chain preferentially projects into the major groove of the DNA. This orientation, combined with the inherent flexibility of the longer linker, induces a distortion in the helical structure. This distortion is thought to make the N1 positions of adenine bases adjacent to the intercalation site more accessible to the alkylating agent, thus explaining the shift from the more typical guanine N7 alkylation to adenine N1. nih.gov This targeted distortion highlights a sophisticated mechanism of action, where the initial non-covalent intercalation directs the subsequent covalent modification to a less common site.

Impact on DNA Topology and Replication

The formation of bulky adducts by compounds like this compound can significantly impede DNA replication by destabilizing the primer-template duplex. The presence of a bulky N7-dG this compound adduct (formed by the mutagen ICR-191) has been shown to interfere with DNA replication, leading to mutations. nih.govoup.com This interference suggests that the lesion may hinder the progression of DNA polymerases. oup.com

Studies on a related platinum-acridine (AMD) complex further illuminate this destabilization. The formation of an AMD adduct was found to reduce the thermodynamic stability of the DNA duplex. mdpi.com This destabilization was primarily entropic in origin, likely due to the conformational constraints imposed by the bulky, intercalated adduct. mdpi.com Although catalyzed by a different type of polymerase (translesion synthesis polymerase η), the replication machinery is slowed when encountering such a lesion. mdpi.com This slowing of catalysis indicates that the adduct creates a kinetic barrier for the polymerase, consistent with a destabilized or distorted primer-template interaction at the active site. mdpi.comresearchgate.net

Enzymatic Target Interactions

Acridine derivatives are well-established as potent inhibitors of DNA topoisomerases, enzymes critical for managing DNA topology. rsc.orgmdpi.com The planar acridine ring allows these compounds to intercalate into the DNA strand, interfering with the enzyme's function. mdpi.com Acridine-based compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to irreversible DNA strand breaks. mdpi.com

Both Type I and Type II topoisomerases are targets:

Topoisomerase I (Topo I): Several acridine derivatives have been synthesized and shown to be effective Topo I inhibitors. researchgate.net For example, a series of acridine-sulfonamide hybrids were evaluated, with compound 8b showing a half-maximal inhibitory concentration (IC₅₀) of 3.41 µM against Topo I. mdpi.com

Topoisomerase II (Topo II): The acridine derivative amsacrine (B1665488) (m-AMSA) was one of the first synthetic compounds to demonstrate clinical efficacy as a Topoisomerase II inhibitor. rsc.org Many newer derivatives have since been developed. mdpi.com Acridine-thiosemicarbazone derivatives have shown inhibitory activity against the Topo IIα isoform, which is highly expressed in proliferating cancer cells. mdpi.com In a study of acridine-sulfonamide hybrids, compound 7c displayed significant Topo II inhibitory activity with an IC₅₀ of 7.33 µM. mdpi.com

Table 2: Inhibition of DNA Topoisomerases by Acridine Derivatives

Compound/Derivative Class Target Enzyme IC₅₀ Reference
Acridine-Sulfonamide Hybrid 8b Topoisomerase I 3.41 µM mdpi.com
Acridine-Sulfonamide Hybrid 7c Topoisomerase II 7.33 µM mdpi.com
Amsacrine (m-AMSA ) Topoisomerase II Not specified rsc.orgmdpi.com

Telomerase, an enzyme essential for maintaining the length of telomeres at the ends of chromosomes, is another key target for acridine-based compounds. rsc.org The G-rich sequence of human telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. Small molecules that can bind to and stabilize these G-quadruplexes can inhibit telomerase activity, as the enzyme cannot extend this folded structure. nih.gov

The trisubstituted acridine derivative BRACO-19 was specifically developed as a G-quadruplex stabilizing ligand. nih.gov Research has shown that BRACO-19 effectively reduces telomerase activity. Its mechanism of action involves binding to the single-stranded telomeric overhang, which promotes G-quadruplex formation. This interaction displaces the human protection of telomeres 1 (hPOT1) protein, which normally binds to the single-stranded overhang. The displacement of hPOT1 effectively "uncaps" the telomere end, while the stabilized G-quadruplex blocks the telomerase enzyme. This dual action leads to progressive telomere shortening. nih.gov

Interactions with DNA Polymerases (e.g., Human DNA Polymerase η)

The mutagenic activity of acridine half-mustards is intrinsically linked to their interaction with DNA, forming bulky adducts that interfere with DNA replication. A primary lesion formed is the nitrogen half-mustard-N7-dG (NHMG) adduct. rhhz.net When these lesions are not repaired, they must be bypassed by specialized translesion synthesis (TLS) DNA polymerases to prevent the stalling of replication forks, which can lead to cell death. Human DNA polymerase η (pol η) is a key enzyme involved in this bypass mechanism. rhhz.netresearchgate.net

Studies involving nitrogen mustard-induced DNA lesions have shown that the bulky NHMG adduct in the major groove presents a significant challenge to DNA replication. rhhz.net Kinetic and structural analyses of human DNA polymerase η bypassing an NHMG lesion reveal that the presence of this adduct significantly impedes the normal function of the polymerase. rhhz.netresearchgate.net Specifically, the templating NHMG adduct slows the incorporation of the correct nucleotide, dCTP, by approximately 130-fold. rhhz.netresearchgate.net

Crystal structures of pol η in complex with DNA containing an NHMG adduct show that the nitrogen half-mustard component fits into an open cleft formed by the Arg61-Trp64 loop of the polymerase. rhhz.netresearchgate.net This suggests that this specific loop in pol η plays a crucial role in accommodating bulky adducts located in the DNA major groove during the lesion bypass process. rhhz.netresearchgate.net Despite this accommodation, the interaction is not seamless and leads to a higher frequency of misincorporation, highlighting the promutagenic nature of these adducts. rhhz.net

Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. In the case of adducts formed by acridine half-mustards like ICR-191, this process is often error-prone. The N7-alkyl-dG adducts generated by these compounds are known to induce specific types of mutations. For instance, nitrogen half-mustard-N7G adducts formed by the this compound ICR-191 are potent inducers of +1 frameshift mutations and G-to-A transitions. rhhz.netresearchgate.net This indicates a distinct mutagenic mechanism compared to other bulky adducts. rhhz.netresearchgate.net

The bypass of the NHMG lesion by human polymerase η is not only inefficient but also has reduced fidelity. Research has shown that the presence of the NHMG adduct increases the misincorporation frequency by about 10 to 30-fold. rhhz.netresearchgate.net While the correct nucleotide to be paired with guanine is cytosine (dCTP), the presence of the adduct increases the likelihood of incorrect nucleotides, such as thymine (dTTP), being inserted opposite the lesion. rhhz.net The frequency of dTTP misincorporation is observed to increase by 7 to 10-fold when pol η encounters an N7-alkylG lesion. rhhz.net

Enzyme Lesion Effect on dCTP Incorporation Increase in Misincorporation Frequency Reference
Human DNA Polymerase ηNitrogen Half-Mustard-N7-dG (NHMG)~130-fold slower~10-30 fold rhhz.net, researchgate.net

Inhibition of Amidophosphoribosyltransferase Activity

The this compound ICR-170 has been utilized in genetic studies to induce mutations and study their effects on enzyme function. One such area of research involves the ade4 locus in the yeast Saccharomyces cerevisiae, which is related to the enzyme amidophosphoribosyltransferase (PRPPAT). jst.go.jp This enzyme catalyzes the first committed step in de novo purine (B94841) biosynthesis.

In studies where yeast mutants were generated using ICR-170, mutations at the ade4 locus resulted in a lack of amidophosphoribosyltransferase activity. jst.go.jp This demonstrates that the mutagen can effectively inhibit the enzyme's function through genetic modification. Further investigation of revertants induced from these ICR-170 mutants showed varying levels of enzyme activity and altered regulatory responses. For example, some revertant strains exhibited enzyme activity that was hypersensitive to feedback inhibition by AMP, while others were slightly resistant. jst.go.jp These findings indicate that the mutations induced by the this compound can lead to a spectrum of functional changes in amidophosphoribosyltransferase, from complete loss of activity to altered allosteric regulation. jst.go.jp

Poly(ADP-Ribose) Polymerase (PARP) Interactions

Direct interaction studies between simple this compound compounds (like ICR-191 or ICR-170) and Poly(ADP-Ribose) Polymerase (PARP) are not extensively detailed in available research. However, the core acridine structure, which is a fundamental component of this compound, has been a focus in the development of novel PARP inhibitors. rhhz.netresearchgate.net PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that handles single-strand breaks. rhhz.net

Researchers have adopted a strategy of designing dual-target inhibitors by combining the acridine scaffold with other molecules known to inhibit PARP. rhhz.net For instance, new series of "phthalazinone acridine derivatives" have been synthesized and evaluated as dual inhibitors of both PARP and topoisomerases (Topo). rhhz.netresearchgate.net In these engineered molecules, the phthalazinone component acts as the PARP inhibitor, while the acridine moiety targets topoisomerase. rhhz.net

These hybrid compounds have shown good inhibitory activities against PARP-1 and antiproliferative effects against various cancer cell lines. rhhz.netresearchgate.net Similarly, 4-amidobenzimidazole acridine derivatives have been developed as another class of dual PARP and Topo inhibitors. rhhz.net This line of research suggests that while this compound itself may not be a primary PARP inhibitor, its foundational acridine structure is a viable and effective scaffold for designing potent, multi-target anticancer agents that do interact with and inhibit PARP. rhhz.netmdpi.com

Mutagenic and Genotoxic Mechanisms

Induction of Frameshift Mutations

Frameshift mutations, which involve the insertion or deletion of nucleotides in a DNA sequence, are a hallmark of acridine (B1665455) half-mustard-induced mutagenesis. nih.govnih.gov These mutations can lead to the production of non-functional proteins by altering the reading frame of the genetic code.

Research has demonstrated that acridine half-mustard compounds, such as ICR-191, are capable of inducing various types of frameshift mutations. Studies in Salmonella typhimurium have shown that ICR-191 can cause both base additions and deletions. nih.govasm.org Specifically, it has been shown to induce +1 frameshifts, which are the insertion of a single nucleotide. sacredheart.edu In transgenic zebrafish, exposure to ICR-191 resulted in a significant increase in single G:C pair insertions. nih.gov

Conversely, these compounds can also lead to deletions. While some studies suggest that certain classes of mutations induced by acridine derivatives predominantly involve base deletions, others have found that ICR-191 is a more potent inducer of +1 frameshifts compared to other types of frameshifts. nih.govasm.orgsacredheart.edu One study using a plasmid-based reversion assay in Escherichia coli found that while acridine mustards effectively induced -1 frameshifts, they were particularly strong inducers of +1 frameshifts. sacredheart.edu The same study also noted the induction of -2 frameshifts by reactive acridines, though +2 frameshifts were not observed. sacredheart.edu

The type of frameshift mutation can be influenced by the specific acridine compound and the experimental system. For instance, in Salmonella, ICR-191 was found to induce three distinct classes of frameshift mutations, including those presumed to be deletions and others considered to be base additions. nih.govasm.org

A key molecular event in the mutagenicity of this compound is the formation of adducts with DNA bases, particularly at the N7 position of guanine (B1146940). researchwithrutgers.comresearchgate.netnih.gov The N7 atom of guanine is a highly nucleophilic site, making it a primary target for alkylating agents like this compound. nih.govnih.gov

The formation of a bulky adduct at the guanine N7 position can lead to mispairing during DNA replication. researchgate.netnih.gov It has been proposed that this adducted guanine can then mispair with thymine (B56734), leading to G:C-to-A:T transitions. researchgate.netnih.gov Experimental evidence supports this, showing that base substitutions induced by ICR-191 are predominantly G:C-to-A:T transitions and are targeted to guanine residues. researchgate.netnih.govnih.gov This mispairing is thought to be facilitated by a decrease in the pKa of the guanine N1, which is promoted by the presence of the adduct at the N7 position. researchgate.net

The structure of the adduct plays a role in the type of mutation induced. While the nitrogen half-mustard-N7G adducts formed by ICR-191 are associated with +1 frameshifts and G-to-A transitions, other bulky adducts at the same position, such as those from aflatoxin B1, can lead to different mutational outcomes. researchgate.net

The ability of acridine compounds to induce frameshift mutations is closely linked to their planar aromatic ring structure, which allows them to intercalate between DNA base pairs. nih.govrsc.org The "half-intercalation" model proposes that asymmetric intercalation, where the mutagen inserts into only one strand of the DNA, can stabilize slipped mispairing intermediates during DNA synthesis. nih.gov This stabilization of an extra-helical nucleotide is a critical step in the generation of frameshift mutations. nih.gov

The side chain of the this compound is also crucial. While the acridine ring intercalates, the mustard group can covalently bind to DNA, forming the adducts discussed previously. researchgate.netportlandpress.com This dual action of intercalation and alkylation is believed to be a key factor in the potent frameshift mutagenicity of this compound. researchgate.netportlandpress.com

Base-Pair Substitution Induction

While this compound is primarily known for inducing frameshift mutations, it is also capable of causing base-pair substitutions. nih.gov As detailed in section 4.1.2, the formation of guanine N7 adducts by ICR-191 can lead to mispairing with thymine, resulting in a high frequency of G:C-to-A:T transitions. researchgate.netnih.govnih.gov

Studies have shown that in certain experimental systems, ICR-191 induces both base substitutions and frameshifts with nearly equal efficiency. nih.gov However, the induction of base-pair substitutions by acridine compounds appears to be less frequent than frameshift mutations in some contexts. sacredheart.edu The specificity of the base substitution is also notable, with a strong preference for G:C-to-A:T transitions. researchgate.netnih.gov

Mutational Event Findings in Salmonella typhimurium Findings in Escherichia coli Findings in Transgenic Zebrafish
Frameshift Mutations Induces three classes of frameshift mutations, including base additions and deletions. nih.govasm.orgPotent inducer of +1 and -1 frameshifts; also induces -2 frameshifts. sacredheart.eduSignificant increase in single G:C pair insertions. nih.gov
Base-Pair Substitutions Not the primary mutational event observed in frameshift reversion assays. nih.govasm.orgPredominantly induces G:C-to-A:T transitions targeted to guanines. researchgate.netnih.govNot the primary mutational event reported. nih.gov

Clastogenic Activity and Chromosome Breakage

In addition to its effects at the nucleotide level, this compound exhibits clastogenic activity, meaning it can cause breaks in chromosomes. annualreviews.orgnih.gov This property is shared with other acridine derivatives and DNA intercalating agents. annualreviews.orgnih.gov

Epigenetic and Genetic Change Induction

The biological effects of this compound may extend beyond direct genetic mutations to include epigenetic alterations. It has been suggested that acridine compounds can affect both epigenetic and genetic changes. nih.gov Epigenetic modifications, such as changes in DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. mdpi.com

The interplay between genetic damage and epigenetic regulation is complex. For instance, the formation of DNA adducts by agents like this compound can influence the accessibility of DNA to the transcriptional machinery, potentially leading to changes in gene expression. asm.org Furthermore, it has been proposed that as vertebrate cells evolved more complex epigenetic processes for controlling gene expression, they also developed more efficient ways to prevent the expression of gene mutations. nih.gov The ability of this compound to induce both genetic and potentially epigenetic changes highlights its multifaceted interaction with the cellular machinery. nih.govbham.ac.uk

Cellular Responses and Resistance Mechanisms

Effects on Cellular Ploidy and Growth Dynamics

The acridine (B1665455) half-mustard compound ICR 191 has been observed to have significant effects on the ploidy and growth of vertebrate cells in culture. nih.gov Studies conducted on cell lines derived from the frog Rana pipiens have provided detailed insights into these phenomena. While both haploid and diploid cell lines showed similar resistance to the cytotoxic effects of a four-hour exposure to ICR 191, the compound's impact on their genetic makeup differed significantly. nih.govebi.ac.uk

A notable effect of acridine half-mustard treatment is the induction of diploidy in haploid cell cultures. nih.govebi.ac.uk Research has demonstrated that exposing haploid frog cells to ICR 191 causes a progressive increase in the proportion of diploid cells over time. nih.gov This conversion from a haploid to a diploid state is directly related to the concentration of the this compound applied; higher concentrations lead to a more rapid rate of conversion. nih.govebi.ac.uk

Autoradiographic analysis revealed that DNA synthesis was not inhibited in either haploid or diploid cells following treatment. nih.govebi.ac.uk This finding indicates that the observed increase in the diploid cell population was not due to a selective growth advantage of a small, pre-existing diploid fraction within the haploid culture. nih.gov Instead, the evidence strongly suggests that the haploid cells themselves were converted into diploid cells. nih.govebi.ac.uk Further investigation using time-lapse cinematography ruled out cell fusion as the mechanism for this ploidy change. nih.govebi.ac.uk Interestingly, this conversion to a higher ploidy level was not observed when diploid cell cultures were subjected to the same ICR 191 treatment. nih.gov

ParameterObservation in Rana pipiens Cell Cultures
Cell Types Studied Haploid and Diploid lines
Compound This compound (ICR 191)
Effect on Haploid Cells Induced conversion to diploid cells. nih.gov
Concentration Dependence Higher ICR 191 concentration led to a faster rate of diploidization. nih.govebi.ac.uk
Mechanism Not cell fusion; involves the conversion of existing haploid cells. nih.gov
Effect on Diploid Cells No conversion to higher ploidy was observed. nih.gov
Effect on DNA Synthesis Not inhibited in either haploid or diploid cells. nih.govebi.ac.uk

Cellular Responses to DNA Damage

Acridine half-mustards, as alkylating agents, readily react with cellular macromolecules, with DNA being a primary target. nih.govresearchgate.net The interaction involves the formation of DNA adducts, which compromises genomic integrity, can disrupt the cell cycle, and lead to mutations. nih.govresearchgate.net The guanine (B1146940) N7 atom is a major site of attack for these compounds. nih.gov

In response to this genotoxic stress, cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.govresearchgate.net This response is critical for protecting the cell from the consequences of DNA damage. nih.gov The presence of this compound-induced DNA lesions triggers the activation of key signaling proteins. ebi.ac.ukencyclopedia.pub One of the hallmark events of the DDR is the phosphorylation of histone variant H2AX to form γH2AX. ebi.ac.uknih.gov This phosphorylation event, which occurs at sites of DNA lesions, is a sensitive indicator of DNA damage. ebi.ac.uknih.gov

Studies have shown that treatment with ICR-191 induces a significant increase in the expression of phosphorylated H2AX (γH2AX), particularly in cells that are actively replicating DNA. ebi.ac.uk In addition to H2AX, the tumor suppressor protein p53 is also a critical component of the DDR activated by these compounds. nih.govencyclopedia.pub Following DNA damage, p53 becomes phosphorylated and accumulates in the cell, where it can regulate processes like cell cycle arrest to allow time for DNA repair. nih.govencyclopedia.pub The mutations induced by ICR-191 have been characterized, with a predominance of G:C to A:T transitions, supporting a mispairing mechanism for mutagenesis. nih.gov

CompoundType of DamageKey Cellular Responses
This compound (ICR-191) DNA adducts, leading to mutations (e.g., G:C to A:T transitions). ebi.ac.uknih.govActivation of the DNA Damage Response (DDR). nih.govresearchgate.net
Phosphorylation of histone H2AX (γH2AX) at damage sites. ebi.ac.uk
Phosphorylation and accumulation of p53. nih.govencyclopedia.pub

Mechanisms of Cellular Resistance to Acridine Half-Mustards

The effectiveness of DNA-damaging agents can be limited by cellular resistance mechanisms. Survival following treatment is influenced by a combination of factors including culture conditions and inherent cell properties. nih.govnih.gov

Cellular resistance to chemical agents can arise from alterations in drug uptake. osti.gov While not a direct resistance mechanism to the this compound itself, studies using ICR compounds as mutagens to induce resistance to other drugs have shed light on the importance of permeability. osti.gov For instance, resistance to 5-bromodeoxyuridine (BUdR) in haploid frog cells was found to be associated with the loss of a specific, saturable thymidine (B127349) transport system. osti.gov This resulted in resistant cells having a greatly decreased uptake of the drug compared to sensitive cells. osti.gov This demonstrates that a mutation affecting a "permease" locus can confer a resistant phenotype by limiting the intracellular concentration of a compound. osti.gov

Furthermore, some organisms exhibit natural resistance to acridine compounds. Pseudomonas aeruginosa, for example, is known for its natural resistance to acridines, which may be related to the inability of these compounds to be effectively taken up by the bacterial cell. cambridge.org This inherent resistance makes it difficult to eliminate plasmids like the sex factor FP from this bacterium using acridines, a technique that is effective in other bacteria like E. coli. cambridge.org

Significant heterogeneity in the response to acridine half-mustards exists, both between different cell lines and within a single cell population. nih.govosti.gov Studies have revealed that mutagens, including ICR compounds, that increase the frequency of resistant colonies in one haploid cell line may not have the same effect on a second, distinct haploid line. osti.gov

This heterogeneity extends to the clonal level. An analysis of clones derived from a cell line selected for drug resistance showed variations in thymidine kinase activity and in their behavior under dense culture conditions. osti.gov The differences in survival frequency observed between haploid and diploid cell cultures after treatment with acridine mustards were much smaller than what would be predicted based solely on the expression of recessive lethal mutations. nih.govnih.gov This suggests that survival is a complex trait affected by drug-resistance phenomena and other cellular properties, and that epigenetic processes may play a role in the cellular response to acridine compounds. nih.govnih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Acridine (B1665455) Moiety Substituents on Biological Activity

The placement of the mustard side chain and other substituents on the acridine core is a critical determinant of DNA adduction specificity. Acridine derivatives with side chains at the 4- and 9-positions have been extensively studied. nih.gov The geometry of the intercalated complex and its recognition by cellular machinery are highly dependent on where these residues are attached to the planar chromophore. nih.gov

For instance, two distinct types of 9-anilinoacridine-linked mustards have demonstrated markedly different alkylation patterns based on the linkage position. nih.gov When the aniline (B41778) mustard side chain is linked at the 4-position of the acridine chromophore, the sole product isolated after reaction with DNA is a guanine (B1146940) N7 adduct, which results from alkylation within the DNA's major groove. nih.gov Conversely, attaching the mustard at the 1'-position of the 9-anilino group leads to a majority product of an adenine (B156593) N3 adduct, indicative of alkylation in the minor groove, along with a smaller amount of the guanine N7 adduct. nih.gov Computer modeling supports these findings, suggesting that for the 1'-linked mustard, the anilino ring resides in the minor groove, while in the 4-linked variant, the side chain is directed towards the major groove. nih.gov

The length and chemical nature of the linker chain connecting the mustard moiety to the acridine ring can dramatically alter the site of DNA alkylation. nih.gov An acridine half-mustard with a short linker chain exclusively alkylates the N7 position of guanine, which is a common target for many nitrogen mustards. nih.gov However, extending the linker chain results in a striking shift in specificity; this longer-chain analogue preferentially alkylates adenine, yielding primarily the adenine N1 adduct (>90%) and a smaller fraction of the adenine N3 adduct, with only trace amounts of guanine N7 adduction. nih.gov This change is attributed to the longer side chain's preference to project into the major groove following intercalation, causing a structural distortion of the DNA that enhances the accessibility of adenine N1 positions. nih.gov

Modifications to the core heterocyclic structure, such as the synthesis of pyrido[4,3,2-kl]acridine conjugates, also impact biological activity. These multi-ring systems maintain the ability to bind DNA via intercalation, with the appended amino or glyco-substituent situated in one of the DNA grooves. researchgate.net

Role of Planarity and Tautomerism of the Acridine Core

The planarity of the acridine ring system is a fundamental requirement for its primary mechanism of DNA interaction: intercalation. nih.govmdpi.com This flat, aromatic structure allows the molecule to slip between the base pairs of the DNA double helix, leading to stacking interactions. researchgate.netmdpi.com This intercalative binding is the initial, non-covalent step that positions the reactive mustard moiety in proximity to nucleophilic sites on the DNA bases, facilitating the subsequent covalent alkylation. biointerfaceresearch.com The large surface area provided by the planar structure enhances its interaction with DNA. mdpi.com The biological activity of acridine derivatives is largely attributed to this ability to intercalate. mdpi.com

Reactivity and Electronic Properties of the Mustard Moiety

The nitrogen mustard group, chemically a -N(CH2CH2Cl)2 or a half-mustard -N(R)CH2CH2Cl, is the alkylating component of the molecule. Its reactivity is governed by the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and reactive aziridinium (B1262131) ion intermediate. biointerfaceresearch.comresearchgate.net This electrophilic cation is then attacked by a nucleophilic site on DNA, most commonly the N7 position of guanine, forming a stable covalent bond. researchgate.netnih.gov

Correlation between Molecular Structure and DNA Adduction Specificity

A clear correlation exists between the specific molecular architecture of an this compound and its preferred site of DNA alkylation. As detailed previously, this specificity is dictated by factors such as the attachment point and the length of the side chain that connects the mustard to the intercalating acridine.

The table below summarizes key research findings that illustrate this structure-adduction relationship.

Compound Structural FeaturePrimary DNA Adduction Site(s)Groove Preference
Acridine-mustard (short linker chain)Guanine N7Major Groove
Acridine-mustard (long linker chain)Adenine N1 (>90%), Adenine N3 (<10%)Major Groove
4-linked 9-anilinoacridine (B1211779) mustardGuanine N7Major Groove
1'-linked 9-anilinoacridine mustardAdenine N3 (major), Guanine N7 (minor)Minor Groove
This table is generated based on data from scientific studies. nih.govnih.gov

These findings demonstrate that subtle changes in molecular topology can redirect the alkylating agent from one DNA base to another and from the major groove to the minor groove, thereby altering its biological and genetic effects. nih.govnih.gov

Design Principles for Modulating Molecular Recognition and Biological Activity

The accumulated SAR data provide a set of rational design principles for creating new acridine-based agents with tailored biological activities.

Control of Alkylation Specificity: The site of DNA alkylation can be precisely controlled. Attaching the mustard via a linker at the 4-position of the acridine ring directs alkylation to the major groove (guanine N7), while attachment at the 1'-position of a 9-anilino moiety directs it to the minor groove (adenine N3). nih.gov Furthermore, extending the length of the linker can switch the target from guanine N7 to adenine N1. nih.gov

Modulating Reactivity: The inherent reactivity of the mustard can be attenuated by conjugation to an aromatic system, which delocalizes the nitrogen's lone pair, reducing the rate of aziridinium ion formation. nih.gov This principle can be used to design less toxic, more selective agents.

Enhancing DNA Affinity: The core acridine structure ensures high affinity for DNA through intercalation, a prerequisite for efficient alkylation. Modifications that enhance planarity or introduce additional favorable interactions (e.g., hydrogen bonding) can increase binding affinity and potency. nih.gov

Multi-Targeting: The acridine scaffold is versatile and can be used to develop multi-target agents. By incorporating different functional moieties, derivatives can be designed to inhibit other cellular targets, such as kinases (e.g., Src, MEK), in addition to alkylating DNA. researchgate.netnih.gov

Computational methods, including molecular docking and density functional theory, are increasingly used to rationalize these design principles and to predict the effects of structural modifications before synthesis, accelerating the development of novel therapeutic agents. researchgate.netresearchgate.net

Advanced Analytical and Computational Methodologies in Acridine Half Mustard Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the investigation of acridine (B1665455) half-mustards, providing insights into their electronic structure, photophysical properties, and interactions with other molecules.

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within the acridine half-mustard molecule and to monitor its interactions with DNA. The characteristic absorption spectrum of the acridine chromophore typically lies in the range of 350-450 nm, corresponding to π-electron energy level transitions. researchgate.net

Interaction with DNA can lead to significant changes in the absorption spectrum. A bathochromic shift, or a shift to longer wavelengths, is often observed when an acridine derivative forms a complex with another molecule. nih.gov This red shift is indicative of a change in the electronic environment of the chromophore. Furthermore, a phenomenon known as hypochromism, a decrease in the molar absorptivity, is commonly observed upon the intercalation of the acridine ring into the DNA double helix. This effect arises from the coupling of the electronic transitions of the acridine with those of the DNA bases.

Table 1: UV-Visible Absorption Spectral Data for an Acridine Derivative Upon Interaction with Calf Thymus DNA (ctDNA)

Sampleλmax (nm)AbsorbanceHypochromism (%)
Acridine Derivative4200.85-
Acridine Derivative + ctDNA4250.6820

Note: The data presented in this table is illustrative and based on typical findings in the literature.

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of acridine half-mustards to DNA. The intrinsic fluorescence of the acridine moiety can be monitored to probe binding events. A significant phenomenon observed in these studies is fluorescence quenching, which is the decrease in fluorescence intensity. nih.gov

Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching). libretexts.org In the context of this compound and DNA interactions, the formation of a complex often leads to strong quenching of the mutagen's fluorescence. nih.gov This quenching can be nearly complete when the interacting molecule is in molar excess. nih.gov The analysis of fluorescence quenching data, often using the Stern-Volmer equation, can provide quantitative information about the binding affinity and stoichiometry of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of acridine half-mustards and their adducts with DNA. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the precise location of covalent attachment and the conformation of the resulting adduct. nih.gov

For instance, studies on 9-anilinoacridine-linked mustards have utilized NMR to identify the specific nitrogen atoms on guanine (B1146940) and adenine (B156593) bases that are alkylated by the mustard group. nih.gov ¹H NMR spectra can reveal changes in chemical shifts of the protons on both the this compound and the DNA upon binding, providing detailed information about the binding mode and the structure of the complex in solution. researchgate.netnih.gov

Table 2: Illustrative ¹H NMR Chemical Shift Changes (Δδ) Upon Adduct Formation

ProtonThis compound (ppm)DNA Adduct (ppm)Δδ (ppm)
H-1' (Acridine)7.88.1+0.3
H-8 (Guanine)7.98.5+0.6
H-2 (Adenine)8.18.3+0.2

Note: This table provides hypothetical data to illustrate the nature of chemical shift changes observed in NMR studies.

Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of DNA adducts formed by acridine half-mustards. mdpi.com High-resolution mass spectrometry can provide the accurate mass of the adduct, confirming the covalent binding of the drug to the DNA. Tandem mass spectrometry (MS/MS) is then used to fragment the adduct, providing structural information that allows for the precise localization of the modification on the DNA base. mdpi.com

Research on acridine-linked aniline (B41778) half-mustards has demonstrated the utility of MS in identifying specific adducts, such as those at the N7 position of guanine and the N1 and N3 positions of adenine. nih.gov The fragmentation patterns observed in the mass spectra are crucial in distinguishing between different isomeric adducts. mdpi.com

Circular Dichroism (CD) spectroscopy is an optical technique that is highly sensitive to the secondary structure of chiral molecules like DNA. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov This technique is widely used to monitor the conformational changes in DNA upon the binding of ligands such as acridine half-mustards. semanticscholar.orgresearchgate.net

Viscometry is a classical technique used to study the interaction of small molecules with DNA. The viscosity of a DNA solution is sensitive to changes in the length and rigidity of the DNA molecule. Intercalation of a molecule, such as the acridine ring of an this compound, between the base pairs of DNA typically leads to an increase in the contour length of the DNA helix. This increase in length results in a measurable increase in the viscosity of the DNA solution. nih.gov

By measuring the change in viscosity of a DNA solution upon the addition of an this compound, it is possible to infer an intercalative binding mode. These viscometric measurements provide strong evidence for the insertion of the planar acridine system into the DNA double helix. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical tool for the detection and characterization of various molecules, including acridine derivatives and chemical warfare agent simulants like half-mustards. rsc.orgmdpi.com This technique offers significant signal amplification, up to 10¹⁰-10¹⁵, compared to conventional Raman spectroscopy, enabling the detection of molecules at extremely low concentrations, sometimes even at the single-molecule level. edinst.com The enhancement originates from the interaction of the analyte with nanostructured metallic surfaces, typically gold or silver, which generates localized surface plasmon resonances. youtube.com

In the context of acridine compounds, SERS has been utilized for biomedical imaging and sensing. For instance, a series of SERS reporters based on 10-methylacridine demonstrated a limit of detection at the sub-picomole level when attached to gold nanostars, proving to be significantly more intense than commercial dyes. nih.gov The SERS spectra of acridine derivatives show characteristic peaks corresponding to acridine stretching (1385–1415 cm⁻¹) and ring deformation (1250–1277 cm⁻¹). nih.gov Furthermore, label-free SERS methods have been developed using acridine derivatives like Acridine Red as molecular probes in composite substrates for detecting neurotransmitters such as dopamine. nih.govresearchgate.net

For half-mustard agents, SERS provides a rapid and sensitive method for on-site identification. researchgate.net Studies have successfully demonstrated the analysis of 2-chloroethyl ethyl sulfide (B99878) (CEES), a half-mustard simulant, using SERS. rsc.org The technique relies on the fabrication of robust and highly enhancing sensor surfaces, such as silver film over nanospheres (AgFON), which can detect vapor-phase CEES and show characteristic spectral peaks, including a prominent one around 655 cm⁻¹. researchgate.net The effectiveness of the enhancement is highly dependent on the SERS substrate's optical properties and the laser excitation wavelength. edinst.com

Table 1: Characteristic SERS Peaks for Acridine Derivatives and Half-Mustard Simulants
Compound FamilyWavenumber (cm⁻¹)Vibrational Mode AssignmentReference
Acridine Derivatives1385–1415Acridine stretching nih.gov
Acridine Derivatives1250–1277Ring deformation of acridinium nih.gov
Acridine Derivatives~400Bending of N–C=C nih.gov
Half-Mustard (CEES)655C-S Stretch researchgate.net
Half-Mustard (CEES)~720C-Cl Stretch researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for investigating the properties and interactions of this compound at the molecular level. These in-silico methods complement experimental data, offering insights that can guide further research and development.

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the structural and electronic properties of molecules. mdpi.com For acridine and its derivatives, DFT calculations, often using functionals like B3LYP, have been employed to investigate their structure and vibrational spectra. nih.govresearchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. rsc.org Studies have shown that structural parameters obtained by DFT calculations for acridine are in good agreement with experimental data. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interaction capabilities. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules with more than 20-30 atoms. mdpi.comohio-state.edu This approach has been successfully applied to various acridine dyes, such as Acridine Orange and Acridine Red, to simulate their vibronic absorption spectra in solution. nih.govdntb.gov.ua By comparing the calculated spectra with experimental results, researchers can assign electronic transitions and understand how environmental factors, like solvent or binding to a biomolecule, affect the spectral properties. nih.govcore.ac.uk The accuracy of TD-DFT simulations depends on the choice of functional and basis set; for example, the X3LYP functional has shown good agreement with experimental spectra for Acridine Orange in an aqueous solution. nih.gov These simulations are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of acridine compounds. nih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that determine a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests high polarizability and chemical reactivity. nih.gov

Computational studies on acridine derivatives have calculated the energies of these orbitals and the corresponding energy gap. researchgate.netresearchgate.net For example, a detailed analysis of compounds like acridone (B373769) and 9-amino acridine showed that these molecules have higher ionization potentials and electron affinities in their excited state, indicating a greater willingness to accept electrons in that state. researchgate.net This analysis helps in understanding the charge-transfer interactions within the molecule and with other molecules, which is fundamental to their biological activity. nih.gov

Table 2: Calculated HOMO-LUMO Energy Gaps for Acridine Derivatives
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
AcridoneB3LYP/6-311G-6.21-1.534.68 researchgate.net
9-Amino AcridineB3LYP/6-311G-5.48-1.783.70 researchgate.net
ProflavinB3LYP/6-311G-5.25-2.153.10 researchgate.net
Acridine OrangeB3LYP/6-311G-5.02-2.132.89 researchgate.net
Acridine YellowB3LYP/6-311G-5.25-2.253.00 researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net For acridine derivatives, which are well-known DNA intercalators, molecular docking is extensively used to study their interactions with DNA. ceon.rsresearchgate.netacs.org These simulations can reveal the specific binding mode, such as intercalation between DNA base pairs or binding to the minor groove. mdpi.comnih.gov

Studies have used docking to analyze the binding of acridine derivatives to various DNA structures, including G-quadruplexes, which are targets in cancer therapy. researchgate.net The simulations can calculate binding energies and identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-DNA complex. researchgate.netnih.gov For example, simulations of acridine orange derivatives showed they intercalate between GC base pairs, stabilized by π-π stacking and hydrogen bonding with the DNA backbone. nih.gov This information is vital for understanding the biological activity of these compounds and for designing new molecules with enhanced affinity and selectivity for specific DNA sequences or structures. ceon.rs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities in a quantitative manner. ijnrd.orgslideshare.net QSAR models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

Numerous QSAR studies have been conducted on acridine derivatives to understand the structural requirements for their antitumor activity. nih.govijpsonline.comnih.gov These studies use various molecular descriptors, which are numerical representations of a molecule's properties, including lipophilicity (e.g., logP), electronic parameters (e.g., Hammett constants), and steric or topological indices. ijnrd.orgresearchgate.net For example, a comparative QSAR analysis of 9-anilinoacridines revealed the importance of electron-releasing substituents for their antitumor activity and a lack of hydrophobic interactions from DNA binding to in vivo activity. nih.gov The resulting QSAR models can be expressed as mathematical equations that predict the biological activity, helping to rationalize the design of more potent and selective acridine-based drugs. nih.govwisdomlib.org

Simulation of Amine-Imine Tautomerism

Acridine half-mustards, such as N-(2-chloroethyl)acridin-9-amine, can exist in two tautomeric forms: the amine form and the imine form. Computational and spectroscopic studies have revealed that these tautomers coexist, with their relative stability influenced by the molecular environment. Theoretical models and spectral data indicate that in the ground electronic state, the imino tautomer is generally the more stable and, therefore, the predominant form. This preference is particularly noted in solvents of varying polarities.

However, in the excited state (S1), the stability can shift. For N-(2-chloroethyl)acridin-9-amine, thermodynamic predictions suggest the amino tautomer becomes more stable than its imino counterpart upon excitation. Despite the imino form being more stable in the ground state, it is the amino tautomer that is responsible for fluorescence emission. This phenomenon is explained by the predicted rapid rates of intersystem crossing for the imino tautomer, which causes it to lose excitation energy non-radiatively. Consequently, only the amino tautomer emits radiation, making it the observable species in fluorescence studies. This dynamic equilibrium and state-dependent stability are critical for understanding the compound's photochemical properties and its interactions with biological macromolecules.

Biophysical Techniques for Interaction Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.govnews-medical.net This methodology is highly applicable to the study of this compound interactions with biological targets like DNA. nih.gov DLS works by illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. news-medical.net These fluctuations are caused by the Brownian motion of the particles, and their speed is directly related to the particle's hydrodynamic radius—larger particles move more slowly, and smaller particles move more quickly. nih.gov

In the context of this compound research, DLS can provide valuable insights into the formation and characteristics of drug-DNA complexes. Upon binding of the this compound to a DNA molecule, either through intercalation or covalent alkylation, the size and shape of the DNA can be altered. DLS can detect these changes by measuring the shift in the hydrodynamic radius of the complex compared to the DNA alone. Furthermore, the technique is sensitive to aggregation phenomena. If the binding of the this compound induces DNA condensation or aggregation, DLS would report a significant increase in particle size, providing a means to monitor these processes over time or under different solution conditions. news-medical.net This makes DLS a powerful tool for characterizing the physical behavior of this compound-DNA complexes in solution. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of binding interactions in a single experiment. It directly measures the heat released or absorbed during the binding event between two molecules, such as an this compound and its DNA target. By titrating the ligand (this compound) into a solution containing the macromolecule (DNA), ITC can determine several key parameters without the need for labeling or modification of the reactants.

The primary data obtained from an ITC experiment includes the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these direct measurements, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated. This comprehensive thermodynamic data is crucial for understanding the driving forces behind the binding event—whether it is enthalpy-driven (e.g., through hydrogen bonding and van der Waals forces) or entropy-driven (e.g., through the release of water molecules from the binding interface). For acridine half-mustards, ITC can elucidate the energetic consequences of both the initial intercalation of the acridine moiety and the subsequent covalent alkylation, providing deep insight into the molecular mechanism of action.

Table 1: Representative Thermodynamic Data from ITC for a Hypothetical this compound-DNA Interaction This table illustrates the type of data generated by an ITC experiment and does not represent actual experimental results.

ParameterValueUnitInterpretation
Stoichiometry (n)0.95-Indicates a near 1:1 binding ratio of drug to DNA binding site.
Dissociation Constant (Kd)5.0 x 10-7MRepresents a high binding affinity (sub-micromolar).
Enthalpy Change (ΔH)-8.5kcal/molThe negative value indicates the binding is an exothermic process.
Entropy Change (ΔS)+5.2cal/mol·KThe positive value suggests an increase in disorder, likely due to solvent release, contributing favorably to binding.
Gibbs Free Energy (ΔG)-10.0kcal/molThe large negative value confirms the binding is a spontaneous and favorable reaction.

Genetic and Cellular Assay Methodologies

Acridine half-mustards are potent mutagens, a property that has been extensively characterized using bacterial reversion assays. These assays measure the ability of a chemical to cause mutations that restore the function of a disabled gene. Studies utilizing the tetracycline-resistance gene in Escherichia coli have shown that acridine mustards like ICR-191 are powerful frameshift mutagens. news-medical.netnih.gov

Compared to simple intercalating acridines, which primarily induce -1 frameshifts, acridine mustards are significantly more potent inducers of both +1 and -1 frameshifts. news-medical.net Furthermore, these reactive compounds are also effective at causing -2 frameshift mutations, a capability not observed with simple acridines. news-medical.netnih.gov Research has confirmed that ICR-191 specifically causes +1 frameshifts in DNA regions containing runs of guanine residues. The induction of base-pair substitutions by these compounds is typically negligible. In mammalian cell systems, acridine-linked mustards have been shown to generate predominantly transversion mutations. rsc.org This detailed profile of mutagenic activity highlights the dual mechanism of the compound: the acridine moiety's intercalation predisposes the DNA to frameshifts, while the reactive mustard group's alkylation leads to further genetic alterations.

Table 2: Mutagenic Profile of Acridine Mustards in a Bacterial Reversion Assay Data synthesized from studies on ICR-191 and related compounds. news-medical.netnih.gov

Mutation TypeSimple Acridines (e.g., 9-Aminoacridine)Acridine Mustards (e.g., ICR-191)
+1 FrameshiftWeakly InducedPotently Induced
-1 FrameshiftEffectively InducedPotently Induced
-2 FrameshiftNot InducedEffectively Induced
+2 FrameshiftNot InducedNot Induced
Base-pair SubstitutionNegligibleNegligible

Comparative studies using haploid and diploid cell lines, particularly from the frog Rana pipiens, have provided unique insights into the cellular effects of acridine half-mustards like ICR-191. These systems are used to test the hypothesis that recessive lethal mutations will be expressed more frequently in haploid cells than in diploid cells.

Interestingly, when exposed to ICR-191, the difference in survival frequency between haploid and diploid cell populations was much smaller than what would be predicted if the expression of recessive lethal mutations were the primary cause of cell death. This suggests that other factors, such as epigenetic changes or dominant lethal events, play a significant role in the compound's cytotoxicity. sygnaturediscovery.com

A remarkable finding from these studies is that treatment with ICR-191 can induce haploid cell cultures to become diploid. The rate of this conversion increases with higher concentrations of the drug. Autoradiography confirmed that this ploidy change was not due to the overgrowth of a pre-existing diploid population, but rather a direct conversion of haploid cells to a diploid state through a mechanism other than cell fusion. In contrast, the diploid cell lines did not exhibit a conversion to higher ploidy upon treatment. Despite this profound effect on ploidy, both haploid and diploid cell lines showed equal resistance to the drug in terms of growth rate inhibition. nih.gov

Table 3: Comparative Effects of this compound (ICR-191) on Haploid and Diploid Frog Cells Based on findings from studies on Rana pipiens cell lines. sygnaturediscovery.comnih.gov

EndpointHaploid CellsDiploid Cells
Growth Rate Inhibition Equally resistant to diploid cells.Equally resistant to haploid cells.
Survival Frequency Higher than predicted based on recessive mutation theory.Survival difference compared to haploids was smaller than expected.
Ploidy Changes Induced to become diploid; rate is dose-dependent.No conversion to higher ploidy observed.

Chemical Genomic Screens for Target Identification

Chemical genomic screening represents a powerful and unbiased approach to elucidate the mechanism of action of bioactive compounds and to identify their cellular targets. This methodology leverages collections of mutant strains, typically in model organisms like the budding yeast Saccharomyces cerevisiae, where each strain has a single gene deleted. nih.govoup.com By assessing the fitness of each deletion mutant in the presence of a compound, researchers can identify genes and pathways that are crucial for the cellular response to that compound. This approach is particularly valuable for characterizing DNA-damaging agents like acridine half-mustards. nih.gov

The fundamental principle of chemical genomic screening is that if a compound targets a specific protein or pathway, a yeast strain with a deletion in a gene related to that target or a parallel pathway will often exhibit hypersensitivity to the compound. youtube.com Genome-wide screens of yeast deletion collections, containing thousands of non-essential gene deletion strains, provide a comprehensive view of the cellular processes affected by a compound. nih.gov

In the context of this compound research, chemical genomic screens are employed to identify the genetic pathways that are essential for tolerance to the DNA damage induced by these alkylating agents. The process generally involves determining a sub-lethal concentration of the this compound and then growing the entire collection of yeast gene knockout strains in its presence. youtube.com The relative fitness of each mutant strain is then compared to its growth in control conditions. Genes whose deletion leads to significant growth inhibition are identified as critical for the response to the compound.

Research utilizing this approach on related compounds, such as platinum-acridine hybrids, has demonstrated that these agents damage DNA in ways that are distinct from traditional platinum drugs like cisplatin, requiring different modules of DNA repair. nih.gov For instance, chemogenomic profiles can reveal a compound's reliance on specific DNA repair pathways, such as nucleotide excision repair (NER), homologous recombination (HR), or post-replication repair. nih.govresearchgate.net

Acridine half-mustards are known to function as DNA alkylating agents, forming adducts primarily at guanine and adenine bases. nih.gov This DNA damage triggers a cellular DNA Damage Response (DDR). nih.govbohrium.com A chemical genomic screen would therefore be expected to identify genes involved in sensing this damage, signaling its presence, and executing the repair.

Below is a representative data table illustrating the types of gene "hits" that might be identified from a hypothetical chemical genomic screen with an this compound in Saccharomyces cerevisiae. The identified genes are grouped by their function to highlight the cellular pathways implicated in the response to the compound.

Gene Ontology (GO) Term Representative Genes Identified in Screen Function in Cellular Response
DNA Repair RAD52, MRE11, RAD1, RAD14Involved in homologous recombination and nucleotide excision repair pathways critical for repairing DNA adducts and strand breaks caused by alkylation.
DNA Damage Checkpoint MEC1, RAD9, DUN1Key components of the checkpoint signaling cascade that arrests the cell cycle to allow time for DNA repair.
Chromatin Remodeling HPA2, SWI3, ARP8Modulate chromatin structure to allow access of DNA repair machinery to the sites of damage.
Ubiquitin-Proteasome System RAD6, UBR1Involved in post-replication repair and protein degradation pathways that manage damaged proteins and regulate the DNA damage response.
Drug Efflux PDR5, SNQ2ATP-binding cassette (ABC) transporters that can pump the compound out of the cell, reducing its effective concentration.

This table can be sorted and filtered by the user. For example, a user could filter to see only genes related to "DNA Repair".

The analysis of such datasets provides a detailed "chemical-genetic interaction profile" for the this compound. This profile serves as a functional fingerprint of the compound's activity within the cell, offering valuable insights into its mechanism of action and potential therapeutic targets. By comparing the profile of an this compound to the profiles of other well-characterized compounds, researchers can infer its mode of action and identify potential off-target effects. nih.gov

Emerging Research Frontiers and Conceptual Implications

Rational Design of Acridine (B1665455) Half-Mustard Derivatives for Specific Molecular Targets

The rational design of acridine half-mustard derivatives is a key focus of current research, aiming to enhance their therapeutic index by increasing specificity for molecular targets within cancer cells. This approach moves beyond the traditional view of these compounds as non-specific DNA alkylating agents.

Historically, DNA has been the primary molecular target. The planar acridine moiety intercalates between DNA base pairs, a non-covalent interaction that positions the appended mustard group to alkylate nucleophilic sites on the DNA bases. nih.gov Research has shown that the length and flexibility of the linker connecting the acridine and mustard moieties can significantly influence the site of alkylation. For instance, some derivatives preferentially alkylate the N7 position of guanine (B1146940), while others with longer linkers can favor the N1 or N3 positions of adenine (B156593). researchgate.net This selectivity is thought to arise from the positioning of the mustard side chain within the major or minor groove of the DNA helix following intercalation. researchgate.net

Beyond DNA, researchers are exploring the design of acridine-based compounds to target other crucial cellular components. While specific research on this compound derivatives for non-DNA targets is limited, the broader field of acridine chemistry provides a roadmap. For example, acridine derivatives have been designed as inhibitors of various enzymes, including topoisomerases and protein kinases. nih.govnih.gov The design strategy for such inhibitors often involves modifying the substituents on the acridine ring to achieve specific interactions with the enzyme's active site. nih.gov For instance, structure-based modeling has been employed to design acridine compounds with selectivity for human telomeric quadruplex DNA, a structure implicated in cancer cell immortality. acs.orgnih.gov These designs focus on the dimensions of the molecule to ensure a snug fit within the quadruplex structure, thereby minimizing off-target effects on duplex DNA. acs.orgnih.gov

Computational methods, such as molecular docking, are playing an increasingly important role in the rational design process. nih.govjppres.com These in silico approaches allow for the prediction of binding affinities and the identification of key interactions between the acridine derivative and its target, guiding the synthesis of more potent and selective compounds. jppres.com The goal is to create bifunctional molecules where the acridine scaffold acts as a targeting moiety, directing the alkylating half-mustard to a specific protein or nucleic acid structure, thereby minimizing collateral damage to healthy cells.

Strategies for Modulating Biological Activity through Molecular Engineering

Molecular engineering offers a powerful toolkit for fine-tuning the biological activity of this compound derivatives. By systematically modifying their chemical structure, researchers can influence their cytotoxicity, selectivity, and pharmacokinetic properties.

One of the most explored strategies involves altering the linker that connects the acridine core to the mustard group. The length and chemical nature of this linker can impact the reactivity of the mustard and its spatial orientation upon DNA intercalation, thereby affecting both the potency and the sequence selectivity of alkylation. nih.gov Studies on 9-anilinoacridines bearing an N-mustard residue have demonstrated that both the length of the spacer and the position of substitution on the acridine and anilino rings significantly affect their cytotoxic activity. nih.gov

Another key strategy is the modification of the acridine ring itself. The introduction of various substituents can alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its cellular uptake, DNA binding affinity, and interaction with other biomolecules. nih.gov For instance, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the acridine system, potentially influencing its intercalation into DNA and its ability to participate in electron transfer reactions, which may contribute to oxidative stress. nih.gov

Furthermore, the reactivity of the mustard group can be engineered. By introducing different substituents on the nitrogen atom of the mustard, its nucleophilicity and, consequently, its alkylating potency can be adjusted. This allows for the creation of a spectrum of compounds ranging from highly reactive to more latent agents, which could be advantageous for different therapeutic applications.

The overarching goal of these molecular engineering strategies is to optimize the structure-activity relationship (SAR) of this compound derivatives. This involves a systematic exploration of how different structural modifications translate into changes in biological activity, with the ultimate aim of developing compounds with enhanced therapeutic efficacy and reduced side effects.

Investigation of this compound Interactions with Nanoparticles for Advanced Delivery Research

The application of nanotechnology to drug delivery offers a promising avenue to overcome some of the limitations associated with conventional chemotherapy, such as poor solubility and lack of tumor specificity. While research specifically investigating the interaction of this compound with nanoparticles is still in its nascent stages, the broader field of nanoparticle-mediated drug delivery for acridine derivatives provides a conceptual framework.

The primary goal of encapsulating or conjugating acridine compounds with nanoparticles is to improve their pharmacokinetic profile and achieve targeted delivery to tumor tissues. mdpi.com Nanoparticles can exploit the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.com

Various types of nanoparticles, including liposomes, polymeric nanoparticles, and gold nanoparticles, have been explored for the delivery of acridine derivatives like acridine orange. acs.orgrsc.org These nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of cancer cells, thereby enhancing the selectivity of drug delivery. nih.gov

For this compound, a key consideration would be the stability of the reactive mustard group within the nanoparticle carrier and its controlled release at the target site. The design of such a delivery system would need to ensure that the alkylating agent remains inactive during circulation in the bloodstream and is only activated upon reaching the tumor microenvironment. This could potentially be achieved through the use of stimuli-responsive nanoparticles that release their payload in response to specific triggers present in the tumor, such as lower pH or the presence of certain enzymes. acs.org

Although direct studies are limited, the conjugation of acridine derivatives to nanoparticles has been shown to be feasible and can enhance their therapeutic potential. nih.govrsc.org Future research in this area will likely focus on developing stable and targeted nanoparticle formulations of this compound to improve its efficacy and reduce its systemic toxicity.

Conceptual Frameworks for Understanding Complex Acridine-Biomolecule Interactions

Understanding the intricate interactions between this compound and its biological targets is crucial for both optimizing its therapeutic effects and elucidating its mechanisms of action. Several conceptual frameworks, often supported by computational modeling, are employed to rationalize these complex interactions.

The foundational framework is the intercalation-alkylation model . This two-step process begins with the non-covalent insertion of the planar acridine ring between the base pairs of DNA. researchgate.net This intercalation is driven by forces such as van der Waals interactions and hydrogen bonding. nih.govrsc.org Once intercalated, the mustard moiety, now positioned in close proximity to the DNA bases, can form a covalent bond, leading to alkylation. nih.gov This model has been refined to account for the influence of the linker on the positioning of the mustard group in either the major or minor groove of DNA, which in turn determines the site of alkylation.

Structure-Activity Relationship (SAR) studies provide a more empirical framework for understanding these interactions. By synthesizing and testing a series of structurally related this compound derivatives, researchers can identify the chemical features that are critical for biological activity. nih.gov For example, SAR studies have revealed the importance of the planarity of the acridine ring for DNA intercalation and the electronic properties of the substituents for modulating cytotoxicity. nih.gov

Computational and theoretical models offer a more detailed and dynamic view of these interactions at the molecular level. nih.govrsc.org Molecular docking and molecular dynamics simulations can predict the preferred binding modes of acridine derivatives to DNA and other biomolecules, providing insights into the specific atomic interactions that stabilize the complex. jppres.comnih.gov These models can also help to rationalize experimental observations, such as the sequence selectivity of alkylation, by revealing the subtle conformational changes in both the drug and the target molecule upon binding. Quantum mechanics calculations can further elucidate the electronic aspects of the interaction, such as charge transfer between the acridine and DNA bases. nih.govrsc.org

These conceptual frameworks are not mutually exclusive and are often used in concert to build a comprehensive understanding of how this compound interacts with its biological targets. This knowledge is invaluable for the rational design of new derivatives with improved therapeutic properties.

Research into this compound Effects on Other Biomolecular Processes (e.g., Amyloid Aggregation)

Emerging research suggests that the biological activities of acridine-based compounds may extend beyond their direct interactions with DNA. One area of growing interest is their potential to modulate the aggregation of amyloid proteins, a process implicated in a range of neurodegenerative diseases, including Alzheimer's disease. nih.gov

Studies on various acridine derivatives have demonstrated their ability to inhibit the formation of amyloid fibrils and even disaggregate pre-formed fibrils. jppres.comnih.govresearchgate.netnih.gov The planar structure of the acridine ring is thought to play a crucial role in this activity, potentially by interfering with the β-sheet structures that are characteristic of amyloid aggregates. jppres.comnih.gov The nature of the side chains attached to the acridine core also significantly influences the anti-amyloidogenic activity. frontiersin.orgnih.govnih.gov

While direct research on the effects of this compound on amyloid aggregation is limited, the findings from studies on other acridine derivatives provide a strong rationale for investigating this possibility. It is conceivable that the acridine moiety of the half-mustard could interact with amyloidogenic proteins, while the mustard group might be able to covalently modify these proteins, thereby altering their aggregation propensity.

This line of research opens up the possibility of repositioning acridine-based compounds, including potentially this compound derivatives, for the treatment of neurodegenerative diseases. Further studies are needed to explore the specific interactions between acridine half-mustards and amyloid proteins and to determine the structure-activity relationships that govern this potential therapeutic effect. The table below summarizes the inhibitory effects of some acridine derivatives on amyloid aggregation.

Acridine Derivative TypeEffect on Amyloid AggregationReference
Planar AcridinesEffective inhibition of lysozyme (B549824) amyloid aggregation. researchgate.net
SpiroacridinesNo significant effect on lysozyme fibrillization. researchgate.net
TetrahydroacridinesNo significant effect, and in some cases, enhanced aggregation. researchgate.net
Glyco-acridinesInhibition of lysozyme amyloid fibrillization. nih.gov
9-phosphoryl-9,10-dihydroacridinesInhibition of β-amyloid self-aggregation. frontiersin.orgnih.govnih.gov

Q & A

Q. What computational tools are available to model ICR-191’s DNA interaction dynamics and predict mutation hotspots?

  • Methodological Answer : Molecular dynamics simulations (e.g., AMBER, GROMACS) can model intercalation and alkylation. Bioinformatics pipelines like MutSigCV analyze sequencing data to identify statistically significant mutation clusters .

Methodological Reporting Standards

  • For Publications : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail ICR-191 treatment parameters (concentration, duration, solvent), cell viability data, and mutation validation methods (e.g., Sanger sequencing) . Include raw data in supplementary materials for reproducibility .
  • Data Contradictions : Explicitly discuss limitations (e.g., sample size, sequencing depth) and provide replication datasets in public repositories (e.g., NCBI SRA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.